醋酸泼尼松

科学研究应用

化学: 醋酸泼尼松龙用作研究皮质类固醇化学及其衍生物的参考化合物。它作为模型化合物,用于了解皮质类固醇的结构-活性关系。

生物学: 在生物学研究中,醋酸泼尼松龙用于研究皮质类固醇对细胞过程的影响,包括炎症、免疫反应和细胞增殖。

医学: 醋酸泼尼松龙广泛用于临床研究,以评估其在治疗各种炎症和自身免疫性疾病中的有效性和安全性。它也用于药代动力学和药效学研究,以了解其吸收、分布、代谢和排泄。

工业: 在制药行业,醋酸泼尼松龙用于开发和配制新的基于皮质类固醇的疗法。它也用于眼用产品的质量控制和稳定性测试。

作用机制

醋酸泼尼松龙通过抑制对各种诱发剂的炎症反应来发挥其作用。它诱导磷脂酶 A2 抑制蛋白的产生,这些蛋白统称为脂皮质。这些蛋白通过抑制其共同前体花生四烯酸的释放,控制炎症介质(如前列腺素和白三烯)的生物合成。 这种抑制减少了与炎症相关的肿胀、纤维蛋白沉积、毛细血管扩张、白细胞迁移、毛细血管增生、成纤维细胞增生、胶原沉积和疤痕形成 .

类似化合物:

地塞米松: 另一种具有类似抗炎特性的皮质类固醇,但作用时间更长。

氢化可的松: 一种天然存在的皮质类固醇,用途相似,但效力低于醋酸泼尼松龙。

倍他米松: 一种合成皮质类固醇,具有相似的抗炎作用,但药代动力学特性不同。

独特性: 醋酸泼尼松龙以其专门的眼用制剂而独树一帜,提供靶向抗炎作用,而全身吸收最少。其乙酸酯形式增强了其亲脂性,使其与其他皮质类固醇相比,能更好地渗透到眼部组织。

生化分析

Biochemical Properties

Prednisolone acetate interacts with various enzymes, proteins, and other biomolecules. It is predominantly excreted in the urine . Prednisolone acetate is a glucocorticoid and its role in biochemical reactions is primarily as an anti-inflammatory or immunosuppressive agent .

Cellular Effects

Prednisolone acetate has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is indicated for allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, or infectious conditions .

Molecular Mechanism

Prednisolone acetate exerts its effects at the molecular level through various mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular function .

Metabolic Pathways

Prednisolone acetate is involved in various metabolic pathways. Prednisolone can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

准备方法

合成路线和反应条件: 醋酸泼尼松龙是由泼尼松龙合成的,泼尼松龙是从可的松或氢化可的松衍生而来。合成过程涉及在第 21 个碳位置对泼尼松龙进行乙酰化。该反应通常在受控温度条件下,在吡啶或三乙胺等碱的存在下使用乙酸酐进行。

工业生产方法: 醋酸泼尼松龙的工业生产涉及使用类似的乙酰化反应进行大规模化学合成。该工艺针对高产率和高纯度进行了优化,涉及多个纯化步骤,例如重结晶和色谱分离,以确保最终产品符合药物标准。

反应类型:

氧化: 醋酸泼尼松龙会发生氧化反应,尤其是在羟基处,导致形成酮或羧酸。

还原: 醋酸泼尼松龙的还原可以在羰基处发生,将它们转化为羟基。

取代: 乙酸酯基团可以在酸性或碱性条件下水解,生成泼尼松龙。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用稀盐酸或氢氧化钠进行水解。

主要生成产物:

氧化: 形成具有额外酮或羧酸基团的泼尼松龙衍生物。

还原: 形成具有额外羟基的泼尼松龙。

取代: 从醋酸泼尼松龙形成泼尼松龙。

相似化合物的比较

Dexamethasone: Another corticosteroid with similar anti-inflammatory properties but with a longer duration of action.

Hydrocortisone: A naturally occurring corticosteroid with similar uses but less potent than prednisolone acetate.

Betamethasone: A synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.

Uniqueness: Prednisolone acetate is unique in its specific formulation for ophthalmic use, providing targeted anti-inflammatory effects with minimal systemic absorption. Its acetate ester form enhances its lipophilicity, allowing better penetration into ocular tissues compared to other corticosteroids.

属性

| The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |

CAS 编号 |

52-21-1 |

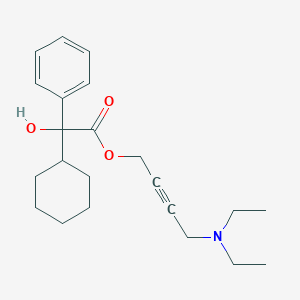

分子式 |

C23H30O6 |

分子量 |

402.5 g/mol |

IUPAC 名称 |

[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21-,22-,23-/m0/s1 |

InChI 键 |

LRJOMUJRLNCICJ-IEVVGEFUSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

手性 SMILES |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O |

规范 SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

熔点 |

238 |

| 52-21-1 | |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

溶解度 |

4.27e-05 M |

同义词 |

pred forte prednisolone 21-acetate prednisolone acetate Scherisolone-Kristall suspension |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Prednisolone acetate?

A: Prednisolone acetate, a corticosteroid, primarily exerts its effects by penetrating cells and binding to glucocorticoid receptors in the cytoplasm. [, ] This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ]

Q2: What are the downstream effects of Prednisolone acetate binding to glucocorticoid receptors?

A2: Prednisolone acetate binding to glucocorticoid receptors leads to:

- Inhibition of inflammatory mediators: This includes prostaglandins, leukotrienes, and cytokines, effectively suppressing various aspects of the inflammatory cascade. [, , , ]

- Suppression of immune cell activity: This includes reducing the migration and function of lymphocytes, macrophages, and neutrophils, further contributing to its anti-inflammatory and immunosuppressive effects. [, , , ]

Q3: What is the molecular formula and weight of Prednisolone acetate?

A: The molecular formula of Prednisolone acetate is C23H30O6 and its molecular weight is 402.49 g/mol. []

Q4: Are there any studies that use spectroscopic data to characterize Prednisolone acetate?

A: Yes, several studies utilize spectroscopic methods to characterize Prednisolone acetate. For instance, UV spectrophotometry has been employed for quantitative analysis, particularly in pharmaceutical formulations. [, , , , , , , ] Furthermore, solid-state nuclear magnetic resonance (NMR) has been used to investigate the structure and dynamics of Prednisolone acetate and its related compounds, providing insights into the impact of functional groups on its properties. []

Q5: Has the compatibility of Prednisolone acetate with other substances been investigated?

A: Yes, researchers have investigated the compatibility of Prednisolone acetate with various excipients used in pharmaceutical formulations. [, ] For example, studies have examined the effects of suspending agents like carboxymethylcellulose sodium and hydroxypropyl methylcellulose on the dissolution rate and particle size distribution of Prednisolone acetate suspensions. [] The choice of appropriate excipients is crucial for ensuring the stability and bioavailability of the drug in its final dosage form.

Q6: What is known about the stability of Prednisolone acetate in different formulations?

A: Studies have shown that the stability of Prednisolone acetate can be affected by factors such as pH, temperature, and the presence of other excipients. [, ] For example, in ophthalmic suspensions, Prednisolone acetate was found to be stable at room temperature for several months, while exposure to high temperatures or extreme pH can lead to degradation. [, ] Researchers have explored various formulation strategies to enhance the stability of Prednisolone acetate, including microemulsions [], which can improve drug solubility and protect it from degradation, thereby potentially enhancing its bioavailability and shelf life.

Q7: How do structural modifications affect the biological activity of Prednisolone acetate and related glucocorticoids?

A: The presence and position of functional groups significantly impact the activity of Prednisolone acetate and related glucocorticoids. For instance, the substitution of a hydroxyl group for a keto group at the C11 position of the cyclohexane ring, as seen in Prednisolone compared to Prednisone, enhances membrane permeability and bioavailability. [] Furthermore, adding a methyl group to the C6 position, as in Methylprednisolone, further influences its activity. [] These structural modifications alter the interactions of these glucocorticoids with their receptors and affect their pharmacokinetic properties, ultimately influencing their potency and efficacy.

Q8: What are some strategies for improving the stability, solubility, or bioavailability of Prednisolone acetate formulations?

A8: Several strategies have been explored to enhance the formulation of Prednisolone acetate, including:

- Microemulsions: These formulations can increase the solubility and stability of Prednisolone acetate, potentially leading to improved ocular bioavailability. []

- High-viscosity gels: Incorporating Prednisolone acetate into a high-viscosity gel using polymers like carbomer can increase contact time with the ocular surface, thereby enhancing its bioavailability compared to traditional aqueous suspensions. []

- Particle size reduction: Reducing the particle size of Prednisolone acetate in suspensions can improve its dissolution rate and potentially enhance its bioavailability. []

Q9: What is the ocular bioavailability of Prednisolone acetate after topical administration?

A: Topical administration of Prednisolone acetate results in high initial drug concentrations in the tear film, which rapidly decline over time. [] The use of a high-viscosity gel formulation has been shown to significantly enhance ocular bioavailability compared to an aqueous suspension, particularly in the conjunctiva. []

Q10: How is Prednisolone acetate metabolized in the body?

A: Prednisolone acetate, a prodrug, is rapidly hydrolyzed to its active metabolite, Prednisolone, primarily in the cornea. [] Prednisolone is further metabolized in the liver and excreted mainly in urine. []

Q11: What are the primary applications of Prednisolone acetate in clinical settings?

A: Prednisolone acetate is commonly used in ophthalmology for its anti-inflammatory and immunosuppressive properties. [, , , , , , , , , , ] Clinical trials and animal models have demonstrated its efficacy in managing various ocular conditions, including:

- Postoperative Inflammation: Studies have compared Prednisolone acetate to other corticosteroids like Difluprednate, showing comparable efficacy in controlling inflammation after cataract surgery. [, , ]

- Endogenous Anterior Uveitis: Clinical trials have demonstrated the efficacy of Prednisolone acetate in reducing inflammation and improving visual acuity in patients with endogenous anterior uveitis. []

- Corneal Scarring Fibrosis: Animal models have shown that Prednisolone acetate, particularly in combination with Losartan, can effectively inhibit corneal scarring fibrosis following alkali burn injury. []

Q12: Are there any animal models used to study Prednisolone acetate?

A: Yes, rabbit models are frequently used to investigate the ocular pharmacokinetics, bioavailability, and efficacy of Prednisolone acetate. [, , , ] These models are valuable tools for preclinical evaluation of drug formulations and assessing potential ocular toxicity.

Q13: What are the potential long-term risks associated with topical Prednisolone acetate use?

A13: Prolonged use of topical corticosteroids, including Prednisolone acetate, can lead to adverse effects such as:

- Steroid-Induced Ocular Hypertension/Glaucoma: This is a significant concern, particularly in patients with a predisposition to glaucoma or those using Prednisolone acetate long-term. [] Regular monitoring of intraocular pressure is crucial in these patients.

- Cataract Formation: Long-term corticosteroid use can contribute to the development or progression of cataracts, particularly posterior subcapsular cataracts. []

Q14: What drug delivery strategies are being investigated to improve the targeting of Prednisolone acetate to specific ocular tissues?

A14: Researchers are exploring novel drug delivery systems for Prednisolone acetate, including:

- Microemulsions: These systems enhance drug solubility and can potentially improve drug penetration into specific ocular tissues, such as the cornea and anterior chamber. []

- Contact Lenses: Drug-eluting contact lenses loaded with Prednisolone acetate are being investigated as a sustained drug delivery system to the ocular surface. []

Q15: What analytical methods are commonly employed for the quantification of Prednisolone acetate in pharmaceutical formulations?

A15: Several analytical techniques are used for the quantification of Prednisolone acetate, including:

- High-performance liquid chromatography (HPLC): This versatile technique is widely used for the accurate and sensitive determination of Prednisolone acetate in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]

- UV Spectrophotometry: This technique offers a simple and cost-effective approach for quantifying Prednisolone acetate in pharmaceutical formulations, often employing first or second-derivative spectrophotometry to enhance sensitivity and selectivity. [, , , , , , , ]

- Reverse Phase-High Performance Thin Layer Chromatography (RP-HPTLC): This method provides a rapid and efficient means of simultaneously analyzing Prednisolone acetate with other drugs in combined dosage forms. []

Q16: How do different factors affect the dissolution rate of Prednisolone acetate suspensions?

A16: The dissolution rate of Prednisolone acetate suspensions is influenced by several factors, including:

- Particle size: Smaller particle sizes generally exhibit faster dissolution rates due to their increased surface area available for dissolution. []

- Suspending agents: The presence and type of suspending agents can significantly impact the dissolution of Prednisolone acetate. Some agents, like carboxymethylcellulose sodium, have been shown to inhibit dissolution due to particle aggregation. []

Q17: What parameters are typically assessed during the validation of analytical methods for Prednisolone acetate determination?

A17: Analytical method validation for Prednisolone acetate involves evaluating parameters such as:

- Linearity: Assessing the linear relationship between the drug concentration and the analytical response. [, , , , , , , , ]

- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , ]

- Precision: Evaluating the agreement between replicate measurements, often expressed as relative standard deviation (RSD). [, , , , , , , ]

- Specificity: Ensuring that the method can selectively measure Prednisolone acetate in the presence of other components in the sample matrix. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。